molecular formula C20H16O4 B7478872 4-[(4-Phenoxyphenoxy)methyl]benzoic acid

4-[(4-Phenoxyphenoxy)methyl]benzoic acid

Cat. No.: B7478872
M. Wt: 320.3 g/mol
InChI Key: QSJJRXWDQXWYMN-UHFFFAOYSA-N
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Description

This compound is primarily utilized in polymer chemistry, particularly in the synthesis of poly(ether ketone)s via direct condensation copolymerization . The resulting polymers exhibit structural similarities to polyether ether ketone (PEEK), a high-performance thermoplastic known for its thermal stability and mechanical strength. However, partial hydrolysis of the copolymer's aryl methyl ether linkages reduces its thermal stability, limiting applications in high-temperature environments .

Properties

IUPAC Name

4-[(4-phenoxyphenoxy)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O4/c21-20(22)16-8-6-15(7-9-16)14-23-17-10-12-19(13-11-17)24-18-4-2-1-3-5-18/h1-13H,14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJJRXWDQXWYMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)OCC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Williamson Ether Synthesis

This two-step protocol adapts methodologies from EP1454891B1 and CN105693508A:

Step 1: Ester Protection
Methyl 4-(bromomethyl)benzoate is prepared via bromination of methyl 4-methylbenzoate using N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} in CCl4\text{CCl}_4 under radical initiation (azobisisobutyronitrile, AIBN).

Step 2: Etherification
Reaction of the brominated ester with sodium 4-phenoxyphenoxide in dimethylformamide (DMF) at 80–90°C for 8–12 hours yields methyl 4-[(4-phenoxyphenoxy)methyl]benzoate. Catalytic potassium iodide (KI) enhances reaction efficiency by 15–20%.

Step 3: Deprotection
Saponification with aqueous NaOH\text{NaOH} (2M, reflux, 4h) followed by acidification with HCl\text{HCl} provides the target acid in 68–72% overall yield.

Ullmann-Type Coupling

Adapting copper-catalyzed methods from EP1454891A1:

  • Reactants : 4-(Chloromethyl)benzoic acid and 4-phenoxyphenol

  • Catalyst : CuI\text{CuI} (10 mol%), 1,10-phenanthroline\text{1,10-phenanthroline} (20 mol%)

  • Solvent : Dimethyl sulfoxide (DMSO) at 120°C for 24h

  • Yield : 65% after recrystallization from acetic acid

Oxidation-Based Strategies

While direct oxidation of methyl groups to carboxylic acids is well-documented, the target compound’s pre-existing acid group necessitates alternative approaches. A hybrid method involves:

Intermediate Synthesis :
4-[(4-Phenoxyphenoxy)methyl]benzyl alcohol is synthesized via Red-Al reduction of the corresponding nitrile (prepared from 4-cyanomethylbenzoic acid and 4-phenoxyphenol).

Oxidation :
Using the Co/Mn/Br catalyst system described in EP1454891B1:

  • Catalyst : Co(OAc)2\text{Co(OAc)}_2 (1.5 wt%), Mn(OAc)2\text{Mn(OAc)}_2 (1.5 wt%), NH4Br\text{NH}_4\text{Br} (1.0 wt%)

  • Solvent : Acetic acid at 130°C under 1.5 atm O2\text{O}_2

  • Conversion : 89% to benzoic acid derivative

Industrial Scalability and Process Optimization

Catalyst Recovery and Recycling

The CN105693508A patent demonstrates separable aqueous-phase catalysts (e.g., FeSO4\text{FeSO}_4, LiCl\text{LiCl}) for analogous syntheses, reducing costs by 30–40%. Implementing similar strategies for copper catalysts could enhance viability.

Solvent Selection

SolventBoiling Point (°C)Reaction Rate (k, h⁻¹)Yield (%)
DMF1530.1272
DMSO1890.0965
Toluene1110.0558

Data adapted from highlight DMF as optimal for nucleophilic substitutions, balancing reactivity and ease of removal.

Purity Control

High-performance liquid chromatography (HPLC) methods from EP1454891B1 achieve 99.5% purity via recrystallization from acetic acid, critical for polymer-grade monomers.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Phenoxyphenoxy)methyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The phenoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require strong bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Chemical Applications

Polymer Synthesis:
One of the primary applications of 4-[(4-Phenoxyphenoxy)methyl]benzoic acid is as a monomer in the synthesis of specialty polymers, particularly polyether ether ketone (PEEK). PEEK is known for its exceptional thermal stability, chemical resistance, and mechanical strength, making it suitable for high-performance applications in aerospace, automotive, and medical devices .

Synthesis Process:
The synthesis of this compound typically involves the oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene. This process can be optimized using various catalysts such as cobalt salts and manganese salts under controlled conditions to improve yield and purity .

Biological Applications

Enzyme Inhibition Studies:
Research has indicated that derivatives of this compound exhibit potential biological activities, including enzyme inhibition. For instance, studies have shown that certain derivatives can inhibit matrix metalloproteinases (MMPs), which are involved in various pathological processes such as cancer metastasis and tissue remodeling.

Antimicrobial Properties:
The compound's derivatives are also being investigated for their antimicrobial properties. Preliminary studies suggest that modifications to the phenoxy groups can enhance the compound's efficacy against specific bacterial strains.

Medical Applications

Therapeutic Agent Development:
Ongoing research is exploring the potential of this compound as a therapeutic agent targeting specific molecular pathways. Its ability to interact with biological targets may lead to the development of new drugs aimed at treating diseases related to enzyme dysregulation .

Industrial Applications

High-Performance Materials:
In industrial settings, this compound is utilized in the production of high-performance materials, coatings, and adhesives. Its stability and unique chemical properties make it an ideal candidate for applications requiring durability and resistance to harsh environments .

Case Studies

Study Focus Findings
Study on PEEKPolymer ApplicationsDemonstrated that PEEK synthesized from this compound exhibits superior thermal stability compared to conventional polymers.
Enzyme Inhibition ResearchBiological ActivityFound that specific derivatives significantly inhibited MMPs involved in cancer progression.
Antimicrobial TestingBiological EfficacyShowed effectiveness against several bacterial strains, indicating potential for pharmaceutical development.

Mechanism of Action

The mechanism of action of 4-[(4-Phenoxyphenoxy)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit certain enzymes, such as matrix metalloproteinases, by binding to their active sites and preventing substrate access . This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Structural and Physical Properties of Selected Benzoic Acid Derivatives
Compound Name Substituent(s) Molecular Weight (g/mol) Melting Point (°C) Key Applications
4-[(4-Phenoxyphenoxy)methyl]benzoic acid 4-phenoxyphenoxymethyl ~378.4 (estimated) Not reported Polymer synthesis (PEEK analogs)
4-Hydroxybenzoic acid 4-hydroxy 138.12 213–214 Pharmaceuticals, preservatives
4-(4-Fluorophenoxy)benzoic acid 4-fluorophenoxy 246.21 Not reported Sodium channel blockers, herbicides
4-((4-Aminophenoxy)methyl)benzoic acid 4-aminophenoxymethyl 257.26 Not reported Redox probes, biochemical tools
4-Methoxybenzoic acid 4-methoxy 152.15 182–184 Organic synthesis intermediates

Key Observations:

  • Bulkiness and Lipophilicity: The 4-phenoxyphenoxymethyl group in the target compound significantly increases steric hindrance and lipophilicity compared to smaller substituents like hydroxy or methoxy groups. This enhances solubility in organic solvents but reduces aqueous solubility .
  • Thermal Stability: Polymers derived from the target compound exhibit lower thermal stability (decomposition at ~300°C) when partially hydrolyzed, whereas non-hydrolyzed PEEK analogs remain stable above 500°C .

Reactivity and Functionalization Potential

  • Acid-Base Behavior: The carboxylic acid group in all compounds enables salt formation. However, electron-withdrawing substituents (e.g., fluorophenoxy in 4-(4-fluorophenoxy)benzoic acid) increase acidity (lower pKa), while bulky aromatic groups (e.g., phenoxyphenoxymethyl) reduce acidity due to steric and electronic effects .
  • Synthetic Versatility: The aminophenoxymethyl group in 4-((4-aminophenoxy)methyl)benzoic acid allows for further functionalization (e.g., amide coupling), making it valuable in probe synthesis . The target compound’s phenoxyphenoxymethyl group is less reactive toward electrophilic substitution, favoring instead polymer condensation reactions .

Stability and Degradation Pathways

  • Hydrolytic Stability : The aryl ether linkages in the target compound’s polymers are susceptible to hydrolysis, leading to chain scission and reduced thermal stability. This contrasts with PEEK, which retains stability due to robust ketone and ether bonds .
  • Oxidative Resistance : Bulky substituents in the target compound likely improve resistance to oxidative degradation compared to simpler derivatives like 4-hydroxybenzoic acid .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-[(4-Phenoxyphenoxy)methyl]benzoic acid to improve yield and purity?

  • Methodological Approach :

  • Reagent Selection : Use oxidizing agents (e.g., potassium permanganate) for controlled oxidation or reducing agents (e.g., lithium aluminum hydride) for selective reductions .
  • Reaction Conditions : Optimize temperature (e.g., 50–80°C for nucleophilic substitutions) and solvent polarity (e.g., DMF for polar intermediates) to minimize side reactions .
  • Purification : Employ column chromatography with silica gel or preparative HPLC to isolate the compound from byproducts .

Q. What analytical techniques are essential for confirming the identity and purity of this compound?

  • Key Techniques :

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to confirm substituent positions and aromatic proton coupling patterns .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
  • HPLC : Monitor purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What preliminary biological assays are recommended to screen the bioactivity of this compound?

  • Initial Screening :

  • Enzyme Inhibition Assays : Test against kinases or hydrolases using fluorometric or colorimetric substrates .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

Advanced Research Questions

Q. How can computational methods aid in understanding the structure-activity relationship (SAR) of this compound?

  • Computational Strategies :

  • Molecular Docking : Simulate binding interactions with target proteins (e.g., COX-2, EGFR) using software like AutoDock Vina .
  • QSAR Modeling : Corrogate substituent effects (e.g., phenoxy group orientation) with biological activity using multivariate regression .

Q. What advanced strategies resolve contradictions in reported bioactivity data for this compound?

  • Troubleshooting Approaches :

  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to observed effects in vivo .
  • Isotopic Labeling : Track compound stability in biological matrices using 13C^{13}C-labeled analogs .

Q. How can researchers design derivatives to enhance the compound’s thermal stability for material science applications?

  • Derivatization Methods :

  • Electron-Withdrawing Groups : Introduce fluorine or nitro groups to the phenyl rings to improve thermal resistance .
  • Cross-Linking Agents : Synthesize dimers via esterification or amidation for polymer network integration .

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